molecular formula C15H23N3O B13739058 N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide CAS No. 54152-59-9

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

Katalognummer: B13739058
CAS-Nummer: 54152-59-9
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: GPVSXHXJTGPKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide can be achieved through several synthetic routes. . This method allows for the formation of C-N bonds, which are crucial in the synthesis of piperidine derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Analyse Chemischer Reaktionen

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of N-oxides, while reduction reactions may yield secondary amines .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Additionally, N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide may be used in the development of new therapeutic agents and in the study of biological pathways and molecular targets.

Wirkmechanismus

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .

Vergleich Mit ähnlichen Verbindungen

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide can be compared with other piperidine derivatives, such as N-(2-(1-piperidinyl)ethyl)-N-phenylacetamide and N-(1-methyl-2-piperidinoethyl)propionanilide . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Eigenschaften

CAS-Nummer

54152-59-9

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI-Schlüssel

GPVSXHXJTGPKEB-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.